molecular formula C2H7Br2NO B1611995 Hydroxylamine, O-(2-bromoethyl)-, hydrobromide CAS No. 65920-18-5

Hydroxylamine, O-(2-bromoethyl)-, hydrobromide

Cat. No. B1611995
CAS RN: 65920-18-5
M. Wt: 220.89 g/mol
InChI Key: HFMLWSMSMPBTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxylamine, O-(2-bromoethyl)-, hydrobromide is a chemical compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. Hydroxylamine hydrobromide is used in a variety of applications, including organic synthesis, as a reducing agent, and as a chemical intermediate. In

Scientific Research Applications

CO2 Capture

Hydroxylamine derivatives have been utilized in the development of task-specific ionic liquids for CO2 capture. These ionic liquids, formed through reactions involving bromoethylamine hydrobromide derivatives, can sequester CO2 reversibly as a carbamate salt. Such liquids offer a nonvolatile, water-independent, and recyclable solution for CO2 capture, comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).

Organic Synthesis

In organic chemistry, hydroxylamine, O-(2-bromoethyl)-, hydrobromide derivatives facilitate the diastereoselective intramolecular aminobromination of olefins, serving as nitrogen and bromine sources. This method yields synthetically valuable vicinal bromo primary amines and demonstrates broad compatibility with various olefins (Tian et al., 2015).

Detection and Oxidation of Hydroxylamine

Research has developed methods for the spectrophotometric determination of hydroxylamine and its derivatives in drug formulations, employing bromine in acidic mediums. This methodology is useful for quantifying hydroxylamine in various contexts, including pharmaceutical analysis (George et al., 2007). Additionally, studies have focused on enhancing the oxidation of hydroxylamine for environmental safety, using phosphotungstic acid immobilized on carbon nanotubes, indicating its mutagenic risks and the necessity for sensitive detection methods (Yang et al., 2017).

Environmental and Safety Applications

Hydroxylamine derivatives are investigated for their role in environmental processes, such as the activation of hydrogen peroxide to produce hydroxyl radicals, a reaction significant for understanding environmental chemistry and the oxidative degradation of pollutants (Chen et al., 2015).

properties

IUPAC Name

O-(2-bromoethyl)hydroxylamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrNO.BrH/c3-1-2-5-4;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLWSMSMPBTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)ON.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597848
Record name O-(2-Bromoethyl)hydroxylamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65920-18-5
Record name O-(2-Bromoethyl)hydroxylamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-bromoethyl)hydroxylamine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(2-Bromo-ethoxy)-isoindole-1,3-dione is prepared from 1,2-dibromoethane and N-hydroxyphthalimide as described in WO 00/18790, and is then subjected to the procedure in J. Org. Chem., 1963, 28, 1604 to yield the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylamine, O-(2-bromoethyl)-, hydrobromide
Reactant of Route 2
Hydroxylamine, O-(2-bromoethyl)-, hydrobromide
Reactant of Route 3
Hydroxylamine, O-(2-bromoethyl)-, hydrobromide
Reactant of Route 4
Hydroxylamine, O-(2-bromoethyl)-, hydrobromide
Reactant of Route 5
Hydroxylamine, O-(2-bromoethyl)-, hydrobromide
Reactant of Route 6
Hydroxylamine, O-(2-bromoethyl)-, hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.